N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20120836
InChI: InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6-
SMILES:
Molecular Formula: C10H8N4O2
Molecular Weight: 216.20 g/mol

N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide

CAS No.:

Cat. No.: VC20120836

Molecular Formula: C10H8N4O2

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide -

Specification

Molecular Formula C10H8N4O2
Molecular Weight 216.20 g/mol
IUPAC Name N-[(Z)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide
Standard InChI InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6-
Standard InChI Key SLUFPXYRVJQWKJ-MLPAPPSSSA-N
Isomeric SMILES C1=COC(=C1)/C=N\NC(=O)C2=NC=CN=C2
Canonical SMILES C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2

Introduction

N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide is a chemical compound belonging to the class of hydrazones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a furan ring, a five-membered aromatic structure containing one oxygen atom, and a pyrazine ring, which is a six-membered aromatic structure with two nitrogen atoms. The unique combination of these two rings contributes to its potential pharmacological properties and applications in various scientific fields.

Synthesis of N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide

The synthesis of N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide typically involves a condensation reaction between furan-2-carbaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The product is then isolated through filtration and purified via recrystallization.

Synthesis Steps:

  • Preparation of Reactants: Furan-2-carbaldehyde and pyrazine-2-carbohydrazide are prepared or obtained.

  • Condensation Reaction: The two reactants are mixed in a solvent (e.g., ethanol) and heated under reflux conditions.

  • Isolation and Purification: The resulting compound is filtered and recrystallized to achieve purity.

Potential Applications

  • Medicinal Chemistry: The compound shows potential for pharmacological applications due to its structural components.

  • Biological Interactions: It can interact with biological systems, potentially exhibiting antimicrobial or anticancer properties.

Structural Similarities and Differences

Compounds similar to N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide include other hydrazones with different ring systems or substitution patterns. For example:

Compound NameMolecular FormulaUnique Features
N'-[(E)-furan-2-ylmethylidene]pyrazine-3-carbohydrazideC11H9N3O2Different position of substitution on pyrazine
N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazideC11H9N5OIncorporates a pyridine ring instead of furan
N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazideC18H14N2OSFeatures a thiophene ring and biphenyl structure

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